

Preliminary toxicological screening of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

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Compound of Interest

Compound Name: (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B1326234

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Executive Summary

This technical guide outlines a standardized framework for the preliminary toxicological screening of the novel chemical entity (NCE), **(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone**. Due to the absence of publicly available toxicological data for this specific compound, this document presents a series of recommended in vitro assays based on established industry practices for early-stage drug development.^{[1][2][3][4]} The protocols, data tables, and workflows detailed herein are based on well-documented, standard toxicological assays and serve as a robust template for the initial safety assessment of this and other similar NCEs.

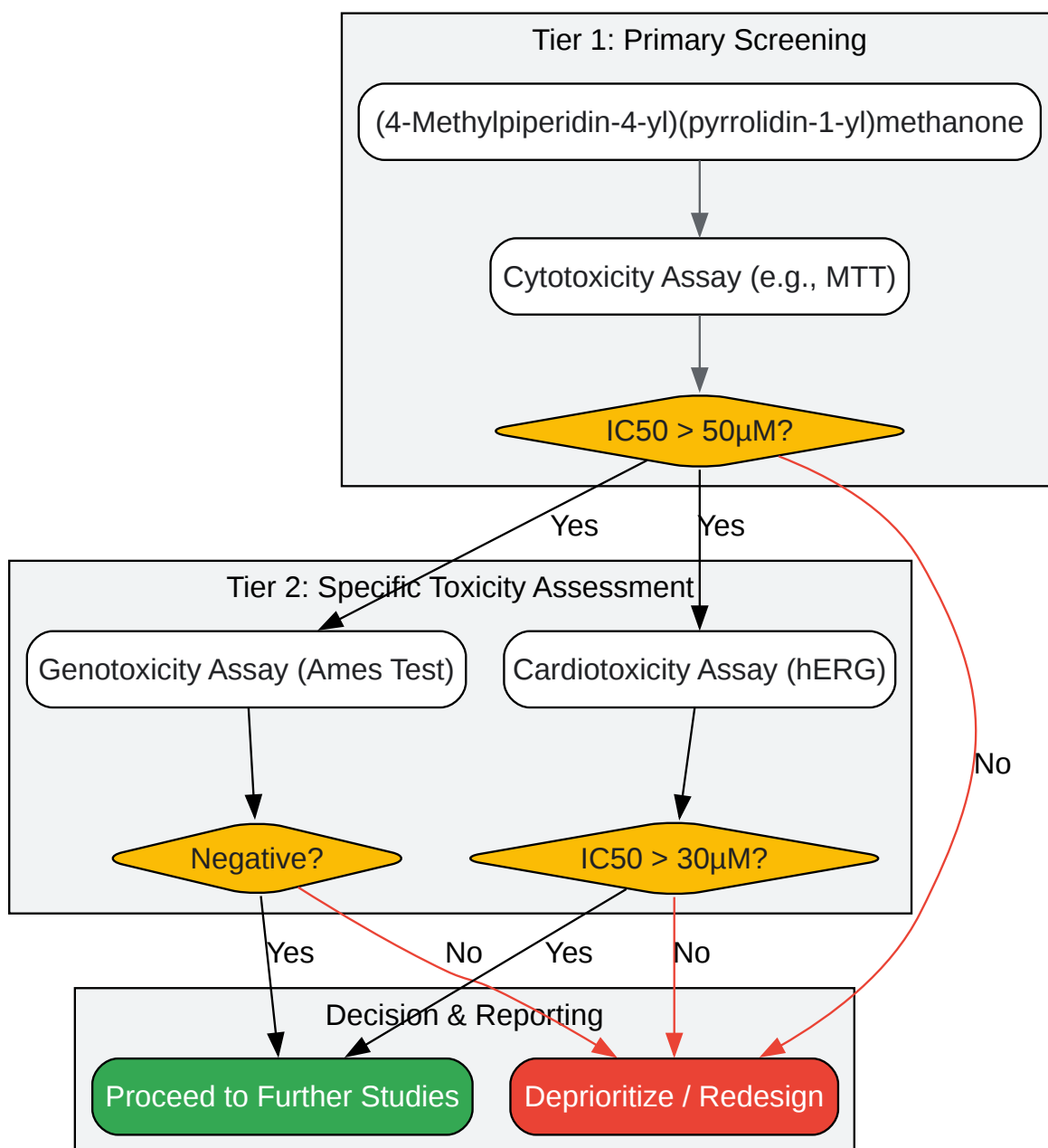
The primary goal of this preliminary screening is to identify potential toxicological liabilities at an early stage, thereby enabling informed decision-making and de-risking the progression of the compound into further development.^{[1][4]} The core assays recommended cover critical toxicological endpoints: cytotoxicity, genotoxicity, and cardiovascular safety.^{[1][4]}

Hypothetical Screening Results Summary for **(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone**:

Assay Type	Endpoint	Cell Line / Model	Result (Hypothetical)	Interpretation
Cytotoxicity	IC ₅₀ (μM)	HepG2	85.2	Low to moderate cytotoxicity
Genotoxicity	Mutagenicity	S. typhimurium (Ames Test)	Negative	Not mutagenic in the tested strains
Cardiotoxicity	IC ₅₀ (μM)	hERG-HEK293	> 100	Low potential for hERG channel inhibition

Recommended In Vitro Toxicological Screening Workflow

A tiered, systematic approach to in vitro screening is recommended to efficiently evaluate the toxicological profile of an NCE.^[2] The proposed workflow begins with a broad assessment of cytotoxicity, followed by more specific assays for genotoxicity and cardiotoxicity if the compound shows acceptable levels of general cell toxicity.



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Caption: A tiered workflow for preliminary toxicological screening.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7] The amount of formazan produced is proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity in a 96-well plate format.[8][9]

- **Cell Plating:** Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate at a density of 1×10^4 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO_2 to allow for cell attachment.
- **Compound Treatment:** Prepare a serial dilution of **(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone** in serum-free medium. Remove the culture medium from the wells and add 100 μL of the various compound concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
- **Incubation:** Incubate the plate for 24 hours at 37°C and 5% CO_2 .
- **MTT Addition:** Add 10 μL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[9] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]
- **Solubilization:** Carefully remove the medium from each well. Add 150 μL of DMSO to each well to dissolve the formazan crystals.[6][9] Mix thoroughly by pipetting or placing on an orbital shaker for 15 minutes.[7]
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader. [7][8] A reference wavelength of 630 nm may be used to reduce background noise.[7]
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell viability).

Hypothetical Cytotoxicity Data

Table 1: Cell Viability of HepG2 Cells after 24h Exposure

Concentration (μM)	% Viability (Mean ± SD)
0 (Vehicle Control)	100 ± 4.5
1	98.2 ± 5.1
10	91.5 ± 6.3
25	78.4 ± 5.8
50	62.1 ± 7.2
75	53.0 ± 4.9
100	41.3 ± 6.5
150	22.7 ± 5.3
Calculated IC ₅₀	85.2 μM

Genotoxicity Assessment: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#) It utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[\[11\]](#)[\[13\]](#) The test measures the ability of a substance to induce mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[\[10\]](#)[\[11\]](#)

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on the standard procedure described by Maron and Ames.[\[10\]](#)

- **Strain Preparation:** Prepare overnight cultures of *S. typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.

- Metabolic Activation (Optional but Recommended): The test should be performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to detect metabolites that may be mutagenic.[10]
- Plate Incorporation: To 2 mL of molten top agar (kept at 45°C), add:
 - 0.1 mL of the bacterial culture.
 - 0.1 mL of the test compound at various concentrations.
 - 0.5 mL of S9 mix or a phosphate buffer (for the non-activated test).[13]
- Plating: Vortex the mixture briefly and pour it onto a minimal glucose agar plate.[13] Distribute the top agar evenly.
- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[12][13]
- Data Acquisition: Count the number of revertant colonies on each plate.
- Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.

Hypothetical Genotoxicity Data

Table 2: Revertant Colonies in *S. typhimurium* Strains

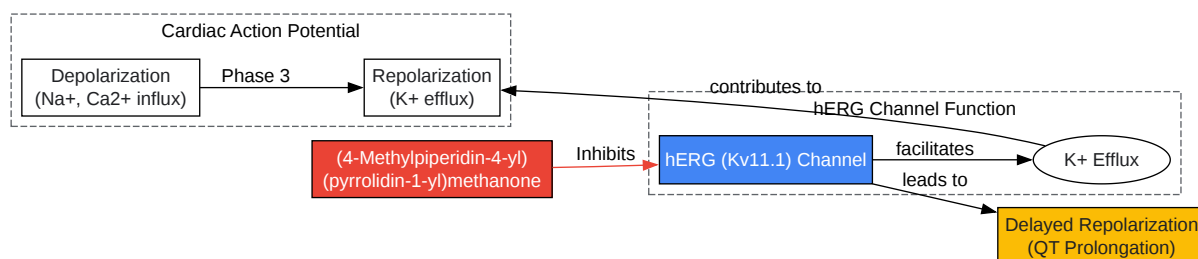
Strain	Metabolic Activation (S9)	Compound Conc. (μ g/plate)	Revertant Colonies (Mean)	Mutagenicity Ratio (Test/Control)	Result
TA98	-	0 (Control)	25	1.0	Negative
50	28	1.1	1.0	Negative	
+	0 (Control)	42			
50	45	1.1			
TA100	-	0 (Control)	130	1.0	Negative
50	138	1.1	1.0	Negative	
+	0 (Control)	155			
50	161	1.0			

Cardiotoxicity Assessment: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is a critical component of preclinical safety assessment.^[14] This gene encodes a potassium ion channel (Kv11.1) vital for cardiac repolarization.^[14] Inhibition of the hERG channel can prolong the QT interval, increasing the risk of a potentially fatal arrhythmia called Torsades de Pointes.^{[14][15]} Automated patch-clamp electrophysiology is the gold standard for measuring hERG channel inhibition.^{[14][15]}

Signaling and Ion Channel Function

The hERG channel is a voltage-gated potassium channel. Its inhibition disrupts the normal flow of K⁺ ions out of cardiomyocytes during the repolarization phase of the cardiac action potential, leading to a delay in repolarization.



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